molecular formula C8H8Cl2N2 B2501640 4,6-Dichloro-2-cyclobutylpyrimidine CAS No. 1353856-95-7

4,6-Dichloro-2-cyclobutylpyrimidine

Cat. No. B2501640
CAS RN: 1353856-95-7
M. Wt: 203.07
InChI Key: FEPXBNBIBVQUQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclobutylpyrimidine is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-cyclobutylpyrimidine, often involves the use of organolithium reagents . Another method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-cyclobutylpyrimidine is represented by the InChI code 1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 . The molecular weight of this compound is 203.07 .


Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-2-cyclobutylpyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-cyclobutylpyrimidine is a solid substance . It should be stored at -20°C in a sealed storage, away from moisture .

Scientific Research Applications

Chemical Properties

“4,6-Dichloro-2-cyclobutylpyrimidine” has a CAS Number of 1353856-95-7 and a molecular weight of 203.07 . It is a solid substance that should be stored at -20°C, sealed, and away from moisture .

Synthesis of Pyrimidine Derivatives

“4,6-Dichloro-2-cyclobutylpyrimidine” can be used in the synthesis of pyrimidine derivatives . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of these derivatives .

Aromatic Nucleophilic Substitution Reactions

This compound can undergo aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building of Pyrimidine-based Compound Precursors

This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This is significant as the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .

Regioselective Synthetic Strategy

Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

Incorporation of Nucleophiles

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This includes Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloro-2-cyclobutylpyrimidine is not mentioned in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

This compound is harmful and can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing cancer and causes damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 4,6-Dichloro-2-cyclobutylpyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. This includes the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in various applications.

properties

IUPAC Name

4,6-dichloro-2-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPXBNBIBVQUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-cyclobutylpyrimidine

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